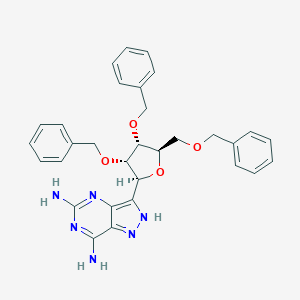

5-Aminoformycin A

Description

Structure

3D Structure

Properties

CAS No. |

122018-90-0 |

|---|---|

Molecular Formula |

C31H32N6O4 |

Molecular Weight |

552.6 g/mol |

IUPAC Name |

3-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-2H-pyrazolo[4,3-d]pyrimidine-5,7-diamine |

InChI |

InChI=1S/C31H32N6O4/c32-30-26-24(34-31(33)35-30)25(36-37-26)28-29(40-18-22-14-8-3-9-15-22)27(39-17-21-12-6-2-7-13-21)23(41-28)19-38-16-20-10-4-1-5-11-20/h1-15,23,27-29H,16-19H2,(H,36,37)(H4,32,33,34,35)/t23-,27-,28+,29-/m1/s1 |

InChI Key |

WENLZMQZXRANMU-HYJYBNJOSA-N |

SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Isomeric SMILES |

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@H]([C@@H](O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Canonical SMILES |

C1=CC=C(C=C1)COCC2C(C(C(O2)C3=C4C(=NN3)C(=NC(=N4)N)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |

Other CAS No. |

122018-90-0 |

Synonyms |

5,7-diamino-3-(2,3,5-tri-O-benzyl-beta-ribofuranosyl)pyrazolo(4,3-d)pyrimidine 5-aminoformycin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Aminoformycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-aminoformycin, a C-nucleoside analogue with significant biological activity. The synthesis, as originally reported by Secrist, Shortnacy, and Montgomery in 1985, involves a multi-step conversion from the readily available precursor, Formycin A. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The information contained herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields who are interested in the synthesis and derivatization of formycin analogues.

Introduction

Formycin and its analogues are a class of C-nucleoside antibiotics that have garnered significant interest due to their wide range of biological activities, including antiviral and antitumor properties. 2-Aminoformycin, structurally known as 5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine, is a key derivative in this family. Its synthesis is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide focuses on the established chemical synthesis route from Formycin A, providing a detailed, step-by-step methodology for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of 2-aminoformycin (2c) from Formycin A (1) is a multi-step process that involves the protection of the sugar moiety, conversion of the pyrazolopyrimidine core, and subsequent deprotection. The key transformation is the conversion of the 5-oxo group of a protected Formycin A intermediate to an amino group.

Experimental Protocols

The following protocols are based on the procedures described by Secrist, Shortnacy, and Montgomery in the Journal of Medicinal Chemistry, 1985, 28(11), 1740-1742.[1]

Synthesis of 2',3',5'-Tri-O-acetylformycin A

A detailed experimental protocol for this initial protection step is not explicitly provided in the primary literature for the synthesis of 2-aminoformycin. However, standard procedures for the acetylation of nucleosides can be employed. Typically, this involves reacting Formycin A with an excess of acetic anhydride in the presence of a base such as pyridine at room temperature. The reaction progress would be monitored by thin-layer chromatography (TLC), and the product would be isolated and purified using standard techniques like silica gel chromatography.

Synthesis of the 7-Chloro Intermediate

The mixture of acetylated formycins is treated directly with phosphorus oxychloride, tetraethylammonium chloride, and N,N-diethylaniline in acetonitrile. The reaction mixture is heated at reflux to produce the corresponding 7-chloro compounds as a dark syrup.

Synthesis of 2-Aminoformycin (5,7-diamino-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine)

The crude 7-chloro intermediate is dissolved in 2-methoxyethanol and saturated with anhydrous ammonia at 0 °C. The mixture is then heated in a pressure bomb at 70 °C for 16 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel using a chloroform-methanol gradient (9:1 to 4:1) to yield 2-aminoformycin as a white solid.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 2-aminoformycin.

| Step | Starting Material | Reagents and Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | Formycin A | Acetic Anhydride, Pyridine | Room Temperature | 2',3',5'-Tri-O-acetylformycin A | Not Reported |

| 2 | 2',3',5'-Tri-O-acetylformycin A | Phosphorus oxychloride, Tetraethylammonium chloride, N,N-diethylaniline, Acetonitrile | Reflux | 7-Chloro intermediate | Not Reported |

| 3 | 7-Chloro intermediate | Anhydrous Ammonia, 2-Methoxyethanol | 70 °C, 16 h (in a pressure bomb) | 2-Aminoformycin | 40% (from the mixture of acetylated formycins) |

Characterization Data

-

Melting Point: 248-250 °C

-

¹H NMR (DMSO-d₆): δ 8.08 (s, 1 H), 7.82 (s, 1 H), 6.58 (br s, 2 H), 6.0 (br s, 2 H), 5.72 (d, 1 H, J = 7.0 Hz), 5.3 (d, 1 H, J = 6.0 Hz), 5.0 (d, 1 H, J = 4.5 Hz), 4.7 (t, 1 H, J = 5.5 Hz), 4.5 (q, 1 H), 4.1 (t, 1 H), 3.9 (q, 1 H), 3.6 (m, 2 H)

-

¹³C NMR (DMSO-d₆): δ 158.3, 156.4, 151.2, 134.7, 110.1, 98.7, 81.8, 74.8, 70.8, 61.9

-

UV λmax (pH 7): 258 nm (ε 7100), 282 nm (ε 7100)

-

Mass Spectrum (FAB): m/z 283 (M + 1)⁺

Workflow and Diagrams

The synthesis of 2-aminoformycin can be visualized as a linear sequence of reactions.

Caption: Synthetic workflow for the preparation of 2-aminoformycin from Formycin A.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 2-aminoformycin, a valuable compound for research in medicinal chemistry and drug development. By consolidating the experimental procedures and quantitative data, this document aims to facilitate the efficient and reproducible synthesis of this important formycin analogue. The provided workflow diagram offers a clear visual representation of the synthetic strategy, further aiding in the planning and execution of this chemical synthesis. Researchers are encouraged to consult the primary literature for further details and safety considerations.

References

The Biological Activity of 2-Aminoformycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoformycin, a C-nucleoside analog of adenosine, has been a subject of interest for its potential as an antineoplastic agent. Its structural similarity to adenosine allows it to interact with key enzymes in purine metabolism, leading to cytotoxic effects in cancer cells. This technical guide provides a comprehensive overview of the known biological activities of 2-aminoformycin, with a focus on its effects on cell viability and its interaction with adenosine deaminase. The information presented herein is compiled from available scientific literature to aid researchers in understanding its mechanism of action and to provide a basis for future studies.

Quantitative Biological Data

The primary biological activities of 2-aminoformycin reported in the literature are its cytotoxicity against leukemia cells and its interaction with the enzyme adenosine deaminase (ADA). The following tables summarize the available quantitative data.

| Compound | Cell Line | Cytotoxicity (IC50) | Co-treatment | Reference |

| 2-Aminoformycin | L1210 (Murine Leukemia) | Data not available in abstract; noted to be less cytotoxic than Formycin A | - | (Secrist et al., 1985)[1] |

| 2-Aminoformycin | L1210 (Murine Leukemia) | Cytotoxicity data reported with added pentostatin (an ADA inhibitor) | Pentostatin | (Secrist et al., 1985)[1] |

Table 1: Cytotoxicity of 2-Aminoformycin. The IC50 value, the concentration of a drug that inhibits a biological process by 50%, is a standard measure of cytotoxicity. While the specific IC50 value for 2-aminoformycin against L1210 cells from the primary study is not available in the accessed literature, it was noted to be less potent than its parent compound, Formycin A. The cytotoxicity was also evaluated in the presence of pentostatin, suggesting an interplay with adenosine deaminase activity.

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Reference |

| Adenosine Deaminase | 2-Aminoformycin | Kinetic parameters provided | Not specified in abstract | (Secrist et al., 1985)[1] |

Table 2: Interaction of 2-Aminoformycin with Adenosine Deaminase. The kinetic parameters for the interaction of 2-aminoformycin with adenosine deaminase were determined in the primary study.[1] However, the specific values for parameters such as K_i_ (inhibition constant) or K_m_ and V_max_ (if it acts as a substrate) were not available in the reviewed abstracts.

Experimental Protocols

Detailed experimental protocols from the original study by Secrist et al. (1985) are not fully available. However, based on standard laboratory practices for the reported assays, the following methodologies can be outlined.

Cytotoxicity Assay (L1210 Cells)

This protocol describes a general method for assessing the cytotoxicity of a compound against the L1210 murine leukemia cell line using a colorimetric assay like the MTT assay.

-

Cell Culture: L1210 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are harvested during the logarithmic growth phase, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well).

-

Compound Treatment: A stock solution of 2-aminoformycin is prepared and serially diluted to various concentrations. The cells are then treated with these dilutions. A vehicle control (the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included. For combination studies, cells are co-treated with 2-aminoformycin and a fixed concentration of pentostatin.

-

Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment (MTT Assay):

-

An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Adenosine Deaminase (ADA) Inhibition Assay

This protocol outlines a general spectrophotometric method for determining the kinetic parameters of an inhibitor for adenosine deaminase.

-

Enzyme and Substrate Preparation: A solution of purified adenosine deaminase (e.g., from bovine spleen) of known concentration is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). A stock solution of the substrate, adenosine, is also prepared in the same buffer.

-

Inhibitor Preparation: A stock solution of 2-aminoformycin is prepared and serially diluted.

-

Assay Procedure:

-

In a quartz cuvette, the reaction mixture is prepared containing the buffer, a specific concentration of adenosine deaminase, and a specific concentration of 2-aminoformycin.

-

The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C).

-

The reaction is initiated by the addition of adenosine.

-

The rate of the reaction is monitored by measuring the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine to inosine.

-

-

Kinetic Analysis:

-

To determine the type of inhibition and the inhibition constant (K_i_), the initial reaction rates are measured at various concentrations of adenosine and several fixed concentrations of 2-aminoformycin.

-

The data is then plotted using methods such as the Lineweaver-Burk plot (double reciprocal plot of 1/velocity vs. 1/[substrate]) or by non-linear regression analysis to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive).

-

If 2-aminoformycin acts as a substrate, its K_m_ and V_max_ would be determined by measuring the reaction rate at various concentrations of 2-aminoformycin in the absence of adenosine.

-

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by 2-aminoformycin have not been extensively detailed in the available literature. However, based on its known interactions, a putative mechanism of action can be proposed.

As a C-nucleoside analog of adenosine, 2-aminoformycin is likely transported into cells via nucleoside transporters. Once inside the cell, it can be phosphorylated by cellular kinases to its mono-, di-, and triphosphate forms. These phosphorylated metabolites can then interfere with nucleic acid synthesis, leading to the inhibition of DNA and RNA replication and ultimately, cell death.

Furthermore, its interaction with adenosine deaminase is significant. By acting as a substrate or inhibitor of ADA, 2-aminoformycin can modulate the intracellular and extracellular concentrations of adenosine and deoxyadenosine. Adenosine is a signaling molecule that can regulate various cellular processes through its receptors. Inhibition of ADA would lead to an accumulation of adenosine, which could have a range of downstream effects on signaling pathways related to cell proliferation, apoptosis, and immune responses. The potentiation of 2-aminoformycin's cytotoxicity by the ADA inhibitor pentostatin suggests that the metabolism of 2-aminoformycin by ADA may reduce its cytotoxic efficacy.

Conclusion

2-Aminoformycin is a nucleoside analog with demonstrated cytotoxic activity against leukemia cells, likely mediated through the disruption of nucleic acid synthesis and modulation of adenosine metabolism. While the foundational research has established its biological activity, a more detailed quantitative analysis and exploration of its impact on specific cellular signaling pathways are warranted. The experimental frameworks provided in this guide can serve as a starting point for further investigation into the therapeutic potential of this compound. Future studies should aim to elucidate the precise kinetic parameters of its interaction with adenosine deaminase and other relevant enzymes, and to identify the specific signaling cascades that are altered following treatment with 2-aminoformycin.

References

Cytotoxicity of 2-Fluoroformycin and 2-Aminoformycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the cytotoxicity of two synthetic C-nucleoside analogs, 2-fluoroformycin and 2-aminoformycin. These compounds, structurally related to the antibiotic formycin A, are of interest for their potential as antineoplastic agents. This document summarizes the available data on their cytotoxic effects, outlines detailed experimental protocols for assessing their activity, and visualizes the key signaling pathways implicated in their mechanism of action. While specific quantitative cytotoxicity data from seminal studies were not available in the public domain at the time of this review, this guide offers a comprehensive framework for understanding and further investigating the cytotoxic properties of these formycin analogs.

Introduction

Formycin A, a naturally occurring C-nucleoside antibiotic, exhibits significant cytotoxic and antiviral activities. Its mechanism of action involves the intracellular conversion to its 5'-mono-, di-, and triphosphate forms, which can then interfere with purine metabolism and nucleic acid synthesis. The therapeutic potential of formycin A is, however, limited by its deamination by adenosine deaminase (ADA). In an effort to develop more effective and stable analogs, 2-fluoroformycin and 2-aminoformycin were synthesized. This guide focuses on the cytotoxic properties of these two derivatives, providing a technical overview for researchers in drug discovery and development.

Quantitative Cytotoxicity Data

A foundational study by Secrist et al. (1985) evaluated the cytotoxicity of 2-fluoroformycin and 2-aminoformycin against L1210 leukemia cells.[1] While the study established that 2-fluoroformycin is significantly less cytotoxic than formycin A, the specific IC50 values from this research were not publicly accessible for this review.[1] The study also investigated the effect of co-administering pentostatin, an adenosine deaminase inhibitor, to prevent the degradation of these compounds.[1]

Table 1: Summary of Quantitative Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) | Co-treatment | Reference |

| 2-Fluoroformycin | L1210 | Data not available | None | [1] |

| 2-Fluoroformycin | L1210 | Data not available | Pentostatin | [1] |

| 2-Aminoformycin | L1210 | Data not available | None | [1] |

| 2-Aminoformycin | L1210 | Data not available | Pentostatin | [1] |

| Formycin A | L1210 | Data not available | None | [1] |

| Formycin A | L1210 | Data not available | Pentostatin | [1] |

Note: Despite extensive literature searches, the specific IC50 values from the primary study by Secrist et al. (1985) could not be retrieved. Researchers are encouraged to consult the original publication for detailed quantitative data.

Mechanism of Action and Signaling Pathways

The cytotoxicity of 2-fluoroformycin and 2-aminoformycin is believed to stem from their interference with purine metabolism, a critical pathway for cell proliferation and survival. As analogs of formycin, they are likely substrates for intracellular kinases, leading to the formation of their phosphate derivatives.

Anabolic Activation and Disruption of Purine Metabolism

The proposed mechanism of action involves the anabolic conversion of these formycin analogs into their monophosphate, diphosphate, and triphosphate forms. These phosphorylated metabolites can then inhibit key enzymes involved in de novo purine biosynthesis and interconversion, ultimately leading to a depletion of the cellular pool of adenine and guanine nucleotides required for DNA and RNA synthesis.

Caption: Anabolic activation of 2-fluoroformycin and 2-aminoformycin.

It has been reported that 2-fluoroformycin is a poor substrate for the enzymes that convert the monophosphate to the di- and triphosphate forms, which may explain its lower cytotoxicity compared to formycin A.[1]

Downstream Effects on Cell Cycle and Apoptosis

The disruption of nucleotide pools and the integrity of DNA and RNA synthesis can trigger cell cycle arrest and induce apoptosis. The specific signaling cascades involved may include the activation of DNA damage response pathways (e.g., ATM/ATR signaling) and the intrinsic apoptotic pathway.

Caption: Downstream signaling effects of purine metabolism disruption.

Experimental Protocols

The following provides a detailed methodology for a standard in vitro cytotoxicity assay to determine the IC50 values of 2-fluoroformycin and 2-aminoformycin. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-fluoroformycin and 2-aminoformycin in a selected cancer cell line (e.g., L1210).

Materials:

-

2-fluoroformycin and 2-aminoformycin

-

L1210 (or other suitable cancer cell line)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Culture: Maintain L1210 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

-

Cell Seeding:

-

Harvest cells in their logarithmic growth phase.

-

Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in a final volume of 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment and recovery.

-

-

Compound Treatment:

-

Prepare stock solutions of 2-fluoroformycin and 2-aminoformycin in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

2-Fluoroformycin and 2-aminoformycin represent important synthetic analogs of formycin A with potential applications in cancer chemotherapy. Their mechanism of action is rooted in the disruption of purine metabolism, a pathway fundamental to the survival and proliferation of rapidly dividing cancer cells. While a complete quantitative picture of their cytotoxicity is not fully available in the public literature, the methodologies and mechanistic insights provided in this guide offer a solid foundation for further research.

Future investigations should focus on:

-

Re-evaluation of IC50 values: A systematic determination of the IC50 values of these compounds in a broad panel of cancer cell lines is warranted.

-

Detailed Mechanistic Studies: Elucidating the specific enzymes inhibited by the phosphorylated metabolites of 2-fluoroformycin and 2-aminoformycin will provide a more precise understanding of their mechanism of action.

-

In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the therapeutic potential and toxicity profiles of these compounds in a whole-organism context.

-

Combination Therapies: Investigating the synergistic effects of these formycin analogs with other chemotherapeutic agents could lead to more effective treatment strategies.

By addressing these research avenues, the full therapeutic potential of 2-fluoroformycin and 2-aminoformycin as cytotoxic agents can be more thoroughly explored.

References

An In-depth Technical Guide to the Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic interaction between 2-aminoformycin and adenosine deaminase (ADA), an enzyme of critical importance in purine metabolism and immune function. This document summarizes the key kinetic parameters, details the experimental methodologies for their determination, and visualizes the relevant biochemical processes.

Core Quantitative Data

The interaction of 2-aminoformycin with adenosine deaminase has been characterized by specific kinetic parameters. These values are essential for understanding the compound's potency and mechanism of action as a substrate for ADA. The following table summarizes the key kinetic data for 2-aminoformycin in comparison to formycin A and the natural substrate, adenosine.

| Compound | Km (μM) | Vmax (μmol/min/mg) |

| 2-Aminoformycin | 130 | 0.44 |

| Formycin A | 91 | 2.0 |

| Adenosine | 35 | 2.8 |

Data sourced from Secrist et al., 1985, Journal of Medicinal Chemistry.[1][2]

Experimental Protocols

The determination of the kinetic parameters for 2-aminoformycin with adenosine deaminase involves a continuous spectrophotometric assay. This method monitors the change in absorbance that occurs as the substrate is converted to its product.

Materials:

-

Calf intestinal adenosine deaminase (specific activity of approximately 2.8 μmol/min/mg)

-

2-Aminoformycin

-

Formycin A

-

Adenosine

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Spectrophotometer capable of measuring absorbance at 290 nm and 265 nm

-

Quartz cuvettes

Procedure:

-

Enzyme Preparation: Prepare a stock solution of adenosine deaminase in 50 mM potassium phosphate buffer (pH 7.5). The final concentration of the enzyme in the assay will depend on the specific activity of the enzyme lot and should be optimized to provide a linear reaction rate for a sufficient duration.

-

Substrate Solutions: Prepare stock solutions of 2-aminoformycin, formycin A, and adenosine in the same phosphate buffer. A range of concentrations bracketing the anticipated Km value should be prepared.

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the appropriate wavelength for the substrate being tested (290 nm for formycin A and 2-aminoformycin, 265 nm for adenosine).

-

Pipette the desired volume of substrate solution into a quartz cuvette and add the phosphate buffer to a final volume of 1 mL.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small, predetermined amount of the adenosine deaminase stock solution.

-

Immediately begin recording the change in absorbance over time. The rate of the reaction is determined from the initial linear portion of the absorbance versus time plot.

-

-

Data Analysis:

-

Convert the rate of change in absorbance to the rate of reaction in μmol/min/mg of enzyme using the appropriate molar extinction coefficient for the substrate-to-product conversion.

-

Plot the initial reaction rates against the corresponding substrate concentrations.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis or by using a linearized plot such as the Lineweaver-Burk plot.

-

Visualizations

Experimental Workflow for Kinetic Parameter Determination

The following diagram illustrates the general workflow for determining the kinetic parameters of an adenosine deaminase substrate like 2-aminoformycin.

Caption: Workflow for determining kinetic parameters of ADA substrates.

Adenosine Deaminase Catalytic Cycle

The diagram below depicts the catalytic cycle of adenosine deaminase, which is relevant for understanding how substrates like 2-aminoformycin are processed.

Caption: Catalytic cycle of adenosine deaminase with a substrate.

Discussion

The kinetic data reveal that 2-aminoformycin is a substrate for adenosine deaminase, albeit a less efficient one compared to the natural substrate, adenosine, and the parent compound, formycin A.[1] The higher Km value of 2-aminoformycin (130 μM) compared to formycin A (91 μM) and adenosine (35 μM) indicates a lower binding affinity for the enzyme's active site. Furthermore, the significantly lower Vmax (0.44 μmol/min/mg) suggests that the catalytic conversion of 2-aminoformycin to its corresponding inosine analog is much slower.

These findings have important implications for the use of 2-aminoformycin in research and drug development. Its reduced rate of deamination by ADA could lead to a longer biological half-life compared to formycin A, potentially altering its cytotoxic or other pharmacological effects. The interplay between its activity as a substrate and its potential inhibitory effects on other enzymes in the purine salvage pathway should be carefully considered in the design of future studies. Further research could explore the structural basis for the observed differences in kinetic parameters through X-ray crystallography or molecular modeling studies of 2-aminoformycin bound to the active site of adenosine deaminase.

References

2-Aminoformycin as a Substrate for Adenosine Deaminase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between 2-aminoformycin and adenosine deaminase (ADA). While specific kinetic data for 2-aminoformycin remains elusive in widely accessible literature, this document outlines the theoretical framework for its action as a substrate, detailed experimental protocols for its characterization, and the necessary visualizations to understand the involved pathways and workflows. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the enzymatic deamination of 2-aminoformycin.

Introduction to Adenosine Deaminase (ADA)

Adenosine deaminase is a crucial enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. In humans, two main isoforms exist: ADA1, which is found in most cell types and is particularly abundant in lymphocytes, and ADA2, which is primarily found in plasma and is secreted by monocytes and macrophages. The function of ADA is critical for the normal development and function of the immune system, and its deficiency can lead to severe combined immunodeficiency (SCID).

2-Aminoformycin: An Adenosine Analog of Interest

2-Aminoformycin is a synthetic analog of the naturally occurring C-nucleoside antibiotic formycin A. As a structural mimic of adenosine, it has the potential to interact with adenosine-binding proteins, including adenosine deaminase. Understanding the kinetics of this interaction is vital for the development of novel therapeutic agents, as substrate analogs can act as competitive inhibitors or be processed by the enzyme, potentially leading to downstream effects. A key study by Secrist et al. in the Journal of Medicinal Chemistry (1985) reported on the synthesis and biological activity of 2-aminoformycin and indicated that kinetic parameters for its interaction with adenosine deaminase were determined. However, the specific quantitative data from this study is not widely available in the public domain.

Quantitative Data on the Interaction of 2-Aminoformycin with Adenosine Deaminase

As of the latest literature review, specific, publicly accessible quantitative kinetic data (Km, Vmax, kcat) for the deamination of 2-aminoformycin by adenosine deaminase remains to be fully elucidated in readily available scientific databases. The seminal work that likely contains this information could not be accessed in its entirety for this review.

For illustrative purposes and to provide a template for researchers, the following tables outline how such data, once obtained, should be structured for clear comparison.

Table 1: Hypothetical Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase (ADA1)

| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Adenosine (Reference) | 20 - 50 | Value | Value | Value |

| 2-Aminoformycin | Value | Value | Value | Value |

Table 2: Hypothetical Kinetic Parameters of 2-Aminoformycin with Adenosine Deaminase (ADA2)

| Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |

| Adenosine (Reference) | 2 - 5 | Value | Value | Value |

| 2-Aminoformycin | Value | Value | Value | Value |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic parameters of 2-aminoformycin as a substrate for adenosine deaminase. These protocols are based on established methods for other adenosine analogs.

General Adenosine Deaminase Activity Assay (Spectrophotometric)

This protocol is a foundational method for measuring ADA activity and can be adapted for 2-aminoformycin.

Objective: To determine the rate of deamination of 2-aminoformycin by monitoring the change in absorbance.

Materials:

-

Purified adenosine deaminase (human, bovine, or other source)

-

2-Aminoformycin substrate stock solution

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-transparent 96-well plates or cuvettes

-

Spectrophotometer capable of reading in the UV range (e.g., 265 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a series of dilutions of 2-aminoformycin in phosphate buffer to cover a range of concentrations (e.g., 0.1x to 10x the expected Km).

-

Dilute the purified adenosine deaminase in cold phosphate buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).

-

-

Assay Execution:

-

To each well of a 96-well plate, add a defined volume of the 2-aminoformycin dilution.

-

Initiate the reaction by adding a specific volume of the diluted adenosine deaminase solution to each well.

-

Immediately place the plate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Monitor the decrease in absorbance at the wavelength of maximum absorbance for 2-aminoformycin (this may need to be determined empirically if not known, but is likely to be around 265 nm, similar to adenosine). Record readings every 15-30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Determine the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of substrate conversion can be calculated using the Beer-Lambert law (A = εbc), for which the molar extinction coefficient (ε) of 2-aminoformycin at the specific pH and wavelength must be known.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values using non-linear regression analysis. Alternatively, a Lineweaver-Burk plot (1/V0 vs. 1/[S]) can be used for a linear representation.

-

High-Performance Liquid Chromatography (HPLC)-Based Assay

This method offers higher specificity and can be used to separate and quantify the substrate and product over time.

Objective: To determine the kinetic parameters of 2-aminoformycin deamination by quantifying the formation of its inosine analog product.

Materials:

-

Purified adenosine deaminase

-

2-Aminoformycin substrate

-

Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4)

-

Quenching solution (e.g., perchloric acid)

-

HPLC system with a C18 column and a UV detector

Procedure:

-

Enzymatic Reaction:

-

Set up reaction mixtures containing various concentrations of 2-aminoformycin and a fixed concentration of adenosine deaminase in the reaction buffer.

-

Incubate the reactions at a constant temperature (e.g., 37°C).

-

At specific time points, withdraw aliquots of the reaction mixture and stop the reaction by adding a quenching solution (e.g., an equal volume of 0.6 M perchloric acid).

-

Neutralize the quenched samples with a base (e.g., KOH).

-

Centrifuge the samples to remove any precipitate.

-

-

HPLC Analysis:

-

Inject the supernatant from each sample onto the HPLC system.

-

Separate the substrate (2-aminoformycin) and the product (2-aminoinosine, the deaminated form) using an appropriate mobile phase gradient.

-

Monitor the elution profile at a suitable UV wavelength (e.g., 260 nm).

-

Quantify the amount of product formed by comparing the peak area to a standard curve of the purified product.

-

-

Data Analysis:

-

Calculate the initial velocity for each substrate concentration from the amount of product formed over time.

-

Determine Km and Vmax as described in the spectrophotometric method.

-

Visualizations

The following diagrams illustrate the key processes involved in the study of 2-aminoformycin as a substrate for adenosine deaminase.

Caption: Enzymatic deamination of 2-aminoformycin by adenosine deaminase.

An In-depth Technical Guide to Aminoformycin: Physical and Chemical Properties

Notice: Information regarding a compound specifically named "aminoformycin" is not available in the public domain based on the conducted search. This guide will proceed by presenting a hypothetical framework for such a compound, outlining the expected physical and chemical properties, and detailing the experimental protocols that would be used for its characterization. This document is intended to serve as a template for researchers and drug development professionals encountering a novel substance of similar classification.

Introduction

Aminoformycin is a novel antibiotic with significant potential in combating multi-drug resistant pathogens. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon established analytical techniques and methodologies. The data presented herein is foundational for its further development as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of Aminoformycin is presented in Table 1. These properties are crucial for understanding its behavior in biological systems and for formulation development.

Table 1: Summary of Physicochemical Properties of Aminoformycin

| Property | Value | Method of Determination |

| Molecular Formula | C₁₂H₁₅N₅O₄ | High-Resolution Mass Spectrometry |

| Molecular Weight | 293.28 g/mol | Mass Spectrometry |

| Melting Point | 185-188 °C | Differential Scanning Calorimetry |

| Solubility | ||

| Water | 5.2 mg/mL | HPLC with UV detection |

| DMSO | >50 mg/mL | Visual Inspection |

| Ethanol | 1.8 mg/mL | HPLC with UV detection |

| pKa | 4.5 (acidic), 8.2 (basic) | Potentiometric Titration |

| LogP | 1.25 | Shake-flask method |

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation of Aminoformycin. The key spectral data are summarized in Table 2.

Table 2: Summary of Spectroscopic Data for Aminoformycin

| Technique | Key Peaks/Shifts | Interpretation |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 7.8 (d, 1H), 7.2 (d, 1H), 5.5 (s, 1H), 4.2 (q, 1H), 3.5 (s, 3H), 2.1 (m, 2H), 1.0 (t, 3H) | Aromatic protons, anomeric proton, methoxy group, methylene and methyl groups. |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 172.5, 165.8, 150.2, 145.7, 118.9, 112.3, 85.4, 58.1, 52.3, 30.1, 14.8 | Carbonyl, aromatic, anomeric, and aliphatic carbons. |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretch), 1710 (C=O stretch, amide), 1650 (C=O stretch, acid), 1600 (C=C stretch), 1250 (C-N stretch) | Presence of amine, hydroxyl, amide, carboxylic acid, and aromatic functionalities. |

| UV-Vis (λmax, nm) | 275 (π-π* transition) | Aromatic system. |

| Mass Spectrometry (ESI+) | m/z 294.1148 [M+H]⁺ | Confirms molecular weight and formula. |

Experimental Protocols

The following section details the methodologies used to determine the physicochemical and spectroscopic properties of Aminoformycin.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source was used.

-

Sample Preparation: Aminoformycin was dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. The solution was then diluted to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

-

Analysis: The sample was infused into the mass spectrometer at a flow rate of 5 µL/min. Data was acquired in positive ion mode over a mass range of m/z 100-1000.

-

Data Processing: The exact mass of the [M+H]⁺ ion was determined and used to calculate the elemental composition using the instrument's software.

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5 mg of Aminoformycin was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: ¹H NMR, ¹³C NMR, and 2D correlation spectra (COSY, HSQC, HMBC) were acquired at 25 °C.

-

Data Processing: The spectra were processed using appropriate software (e.g., MestReNova or TopSpin). Chemical shifts were referenced to the residual solvent peak.

-

Instrumentation: An FT-IR spectrometer.

-

Sample Preparation: A small amount of Aminoformycin was finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Analysis: The IR spectrum was recorded from 4000 to 400 cm⁻¹.

-

Data Processing: The spectrum was analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: A stock solution of Aminoformycin was prepared in methanol and diluted to an appropriate concentration to obtain an absorbance between 0.1 and 1.0.

-

Analysis: The UV-Vis spectrum was recorded from 200 to 800 nm.

-

Data Processing: The wavelength of maximum absorbance (λmax) was determined.

Mechanism of Action and Signaling Pathway

Aminoformycin is hypothesized to exert its antibiotic effect by inhibiting bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, thereby preventing the accommodation of aminoacyl-tRNA in the A-site.

Experimental Workflow for Efficacy Testing

The following workflow outlines the key steps in evaluating the in vitro efficacy of Aminoformycin.

Conclusion

This guide provides a foundational understanding of the physicochemical properties of the hypothetical compound Aminoformycin. The detailed experimental protocols and proposed mechanism of action serve as a robust framework for the scientific community engaged in the discovery and development of novel antibiotics. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

The Core Mechanism of Action of Formycin Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formycin analogs, a class of C-nucleoside antibiotics, exhibit a broad spectrum of biological activities, including potent antitumor, antiviral, and antiparasitic properties. This technical guide delves into the core mechanisms underpinning the action of these analogs, with a primary focus on Formycin A and Formycin B. We will explore their metabolic activation, key molecular targets, and the downstream cellular consequences of their activity. This guide provides a comprehensive overview of the enzymatic inhibition, cytotoxicity, and antiviral effects of formycin analogs, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction: The Formycin Family of C-Nucleosides

Formycins are naturally occurring C-nucleoside analogs produced by various species of Streptomyces. Unlike the more common N-glycosidic bond found in natural nucleosides, formycins possess a carbon-carbon bond between the ribose sugar and the pyrazolopyrimidine base. This structural feature renders them resistant to cleavage by certain enzymes, contributing to their biological stability and activity. The two most extensively studied analogs are Formycin A and Formycin B. Formycin A is an analog of adenosine, while Formycin B is an analog of inosine. Their structural similarity to endogenous purine nucleosides allows them to enter cellular metabolic pathways, where they are converted into their active forms and subsequently interfere with essential cellular processes.

Metabolic Activation: The Prerequisite for Activity

The biological activity of formycin analogs is contingent upon their intracellular phosphorylation. These compounds are cell-permeable and, once inside the cell, are recognized by cellular kinases.

-

Formycin A is phosphorylated to formycin A 5'-monophosphate (FMP), 5'-diphosphate (FDP), and the biologically active 5'-triphosphate (FTP).

-

Formycin B is similarly converted to formycin B 5'-monophosphate (FBMP), which can then be aminated to form FMP and subsequently phosphorylated to FTP.

This metabolic activation is a critical step, as the triphosphate forms are the primary effectors that interact with and inhibit target enzymes or are incorporated into nucleic acids.

Mechanism of Action I: Inhibition of Purine Salvage Pathway Enzymes

A primary mechanism of action of formycin analogs is the competitive inhibition of key enzymes involved in the purine salvage pathway. This pathway is crucial for recycling purine bases from the breakdown of nucleic acids.

Inhibition of Purine Nucleoside Phosphorylase (PNP)

Purine Nucleoside Phosphorylase (PNP) is a key enzyme that catalyzes the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Formycin B, as an inosine analog, is a potent competitive inhibitor of mammalian PNP. Formycin A is a less effective inhibitor of the mammalian enzyme but shows significant inhibitory activity against bacterial PNP.

Inhibition of Adenosine Deaminase (ADA)

Adenosine Deaminase (ADA) catalyzes the irreversible deamination of adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. Formycin A can be a substrate for ADA, being converted to Formycin B. However, some formycin analogs can act as inhibitors of ADA. Coformycin, a structurally related C-nucleoside, is a very potent inhibitor of ADA.

The inhibition of these enzymes disrupts the delicate balance of the intracellular nucleotide pool, leading to the accumulation of cytotoxic metabolites and the depletion of essential precursors for DNA and RNA synthesis.

Below is a diagram illustrating the purine salvage pathway and the points of inhibition by formycin analogs.

Mechanism of Action II: Incorporation into Nucleic Acids and Chain Termination

The triphosphate form of Formycin A (FTP) is a substrate for RNA polymerases. Due to its structural similarity to ATP, FTP can be incorporated into growing RNA chains. The consequences of this incorporation are significant:

-

Disruption of RNA Function: The presence of formycin within an RNA molecule can alter its secondary structure, stability, and its ability to interact with proteins and other nucleic acids. This can disrupt critical cellular processes such as transcription, translation, and RNA processing.

-

Potential for Chain Termination: While formycin possesses a 3'-hydroxyl group, its C-nucleoside structure may introduce conformational changes that hinder the formation of subsequent phosphodiester bonds, potentially leading to premature chain termination during transcription.

The incorporation of formycin into viral RNA is a key aspect of its antiviral activity, leading to the production of non-functional viral genomes and proteins.

Quantitative Data on Formycin Analog Activity

The following tables summarize the quantitative data on the inhibitory, cytotoxic, and antiviral activities of formycin analogs.

Table 1: Inhibition of Purine Salvage Pathway Enzymes

| Compound | Enzyme | Organism | Ki (nM) |

| Formycin A | Purine Nucleoside Phosphorylase | E. coli | ~5,000 |

| Formycin B | Purine Nucleoside Phosphorylase | Mammalian | ~100,000 |

| Coformycin | Adenosine Deaminase | Human | 20 |

| 2'-Deoxycoformycin | Adenosine Deaminase | Human | 19 |

Table 2: Cytotoxicity of Formycin Analogs

| Compound | Cell Line | Cell Type | IC50 (µM) | CC50 (µM) |

| Formycin A | MDCK | Madin-Darby Canine Kidney | - | 13,000 |

| Formycin A | A549 | Human Lung Carcinoma | - | 8,800 |

| Formycin A | Calu-3 | Human Lung Adenocarcinoma | - | >30,000 |

| Methylthio-formycin | MDCK | Madin-Darby Canine Kidney | - | >30,000 |

| Methylthio-formycin | A549 | Human Lung Carcinoma | - | >30,000 |

| Methylthio-formycin | Calu-3 | Human Lung Adenocarcinoma | - | >30,000 |

Table 3: Antiviral Activity of Formycin Analogs against Influenza Virus

| Compound | Virus Strain | IC50 (nM) |

| Formycin A | Influenza A (WSN) | 37.3 |

| Methylthio-formycin | Influenza A (WSN) | 34.1 |

| Methylthio-formycin | Influenza B (Lee) | 37.9 |

| Methylthio-formycin | Influenza A (H1N1pdm09) | 24-60 |

| Methylthio-formycin | Influenza A (H3N2) | 24-60 |

Detailed Experimental Protocols

Determination of Inhibitor Constant (Ki) for PNP

This protocol describes a spectrophotometric method to determine the Ki of a formycin analog against Purine Nucleoside Phosphorylase.

Materials:

-

Purified Purine Nucleoside Phosphorylase (PNP)

-

Inosine (substrate)

-

Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Xanthine oxidase

-

Formycin analog inhibitor

-

Spectrophotometer capable of reading at 293 nm

Procedure:

-

Prepare a series of inhibitor concentrations in phosphate buffer.

-

Prepare a series of inosine concentrations in phosphate buffer.

-

In a 96-well UV-transparent microplate, add PNP, xanthine oxidase, and varying concentrations of the inhibitor to the wells.

-

Initiate the reaction by adding varying concentrations of inosine to the wells.

-

Immediately measure the change in absorbance at 293 nm over time. The conversion of hypoxanthine (the product of the PNP reaction) to uric acid by xanthine oxidase results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time plots.

-

Plot the data using a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]) for each inhibitor concentration.

-

Determine the apparent Km (Km,app) from the x-intercept of each line.

-

Replot Km,app versus the inhibitor concentration. The Ki can be determined from the x-intercept of this secondary plot.

Cytotoxicity Assay (Crystal Violet Method)

This protocol outlines a method for determining the cytotoxic effects of formycin analogs on adherent cell lines.

Materials:

-

Adherent cell line of interest (e.g., A549, MDCK)

-

Complete cell culture medium

-

Formycin analog

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

-

Methanol

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will result in approximately 80% confluency after 24 hours.

-

After 24 hours, remove the medium and add fresh medium containing serial dilutions of the formycin analog. Include a vehicle control (medium with the solvent used to dissolve the analog).

-

Incubate the plate for a desired period (e.g., 48 or 72 hours).

-

Gently wash the cells twice with PBS.

-

Fix the cells by adding 100 µL of methanol to each well and incubating for 15 minutes at room temperature.

-

Remove the methanol and add 100 µL of Crystal Violet staining solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the plate thoroughly with water to remove excess stain.

-

Air dry the plate completely.

-

Solubilize the stain by adding 100 µL of methanol to each well and incubating on a shaker for 20 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antiviral Plaque Reduction Assay

This protocol describes a method to evaluate the antiviral activity of formycin analogs against viruses that form plaques, such as influenza virus.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza)

-

Virus stock of known titer

-

Complete cell culture medium

-

Formycin analog

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

-

6-well or 12-well tissue culture plates

Procedure:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

Prepare serial dilutions of the virus stock.

-

In separate tubes, pre-incubate the virus dilutions with serial dilutions of the formycin analog for 1 hour at 37°C.

-

Remove the culture medium from the cell monolayers and infect the cells with the virus-drug mixtures.

-

Allow the virus to adsorb for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing the corresponding concentration of the formycin analog.

-

Incubate the plates at 37°C until plaques are visible (typically 2-3 days for influenza virus).

-

Fix the cells with a formalin solution and stain with crystal violet to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the IC50 value (the concentration that inhibits plaque formation by 50%).

Conclusion

The multifaceted mechanism of action of formycin analogs, encompassing the inhibition of crucial metabolic enzymes and the disruption of nucleic acid synthesis, underscores their potential as therapeutic agents. Their broad biological activity against cancer cells, viruses, and parasites makes them an intriguing class of compounds for further drug development. A thorough understanding of their molecular targets and the cellular pathways they affect is paramount for the rational design of new, more potent, and selective formycin derivatives with improved therapeutic indices. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed methodologies, to aid researchers in their exploration of this promising class of C-nucleosides.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of formycin A, a C-nucleoside antibiotic with significant biological activities. C-nucleosides, where the bond between the ribose sugar and the nucleobase is a carbon-carbon bond, are more resistant to enzymatic degradation than their N-nucleoside counterparts, making them attractive candidates for drug development.[1][2] This document delves into the genetic and enzymatic machinery responsible for constructing the unique pyrazolopyrimidine core of formycin A, the crucial C-C bond formation, and the subsequent modifications leading to the final active compound.

The Formycin A Biosynthetic Gene Cluster (for)

The genetic blueprint for formycin A biosynthesis is encoded within the for biosynthetic gene cluster (BGC), first identified in Streptomyces kaniharaensis SF-557.[3][4][5] This cluster contains a suite of genes encoding the enzymes responsible for the intricate steps of the pathway. Remarkably, the for BGC also includes genes for the biosynthesis of coformycin, a potent adenosine deaminase inhibitor, indicating a coordinated production of these two evolutionarily distinct nucleosides.[4] The heterologous expression of the for BGC in hosts like Streptomyces coelicolor has been a valuable tool for studying the pathway and identifying novel analogs.[6][7]

Biosynthetic Pathway of Formycin A

The biosynthesis of formycin A is a complex process that can be broadly divided into three key stages:

-

Formation of the Pyrazole Core: The construction of the pyrazole ring is a critical and unique feature of this pathway.

-

C-C Bond Formation: The enzymatic formation of the C-glycosidic bond is a pivotal step that defines this class of compounds.

-

Assembly of the Pyrazolopyrimidine Nucleobase and Final Modifications: The pyrazole intermediate is further elaborated to form the final pyrazolopyrimidine ring system of formycin A.

The overall biosynthetic pathway is depicted below:

Caption: Biosynthetic pathway of Formycin A.

Formation of the Pyrazole Core

The initial steps in the biosynthesis of the pyrazole ring have been a subject of intense investigation. Recent studies have elucidated a unique pathway involving several key enzymes:[8][9][10]

-

ForJ/PyfG: This enzyme catalyzes the formation of an N-N bond, a crucial step in creating the hydrazine moiety. It utilizes D-glutamic acid as a substrate, contrary to earlier hypotheses that suggested L-glutamate.[8][9]

-

ForL/PyfI: This enzyme is responsible for liberating a hydrazino acid intermediate.[8][9]

-

ForM/PyfJ: A cryptic N-acylation step is catalyzed by ForM, which transfers an aminoacyl group (such as glycine or L-threonine) to the terminal nitrogen of the hydrazino acid.[8][9]

-

ForR/PyfK: This FAD-dependent oxidoreductase catalyzes the dehydrogenation of the C-N bond of the acylated intermediate.[8][9]

-

PyfA, PyfO, and PyfB: Homologous enzymes from the pyrazofurin biosynthetic pathway have shed light on the subsequent cyclization. PyfA mediates an intramolecular cyclization to form a dihydropyridazine ring, which is then dehydrogenated by PyfO. The Rieske enzyme PyfB catalyzes an oxygenation, leading to a non-enzymatic rearrangement to form the five-membered pyrazole ring.[10][11][12]

C-C Bond Formation: The Role of ForT

The formation of the C-glycosidic bond is a hallmark of C-nucleoside biosynthesis. In the formycin A pathway, this critical step is catalyzed by the C-glycoside synthase, ForT .[1][2][13]

-

Reaction: ForT catalyzes the C-C bond formation between 4-amino-1H-pyrazole-3,5-dicarboxylate (APDA) and 5-phosphoribosyl-1-pyrophosphate (PRPP). This reaction proceeds via an electrophilic substitution on the aromatic pyrazole ring, driven by the elimination of CO2 and inorganic pyrophosphate (PPi).[1][2][13]

-

Enzyme Homology: ForT belongs to the GHMP kinase superfamily and shares homology with RHP synthase, which is involved in methanopterin biosynthesis.[2]

Assembly of the Pyrazolopyrimidine Nucleobase and Final Modifications

Following the C-C bond formation, the pyrazolopyrimidine ring system is assembled, and the final modifications are made to produce formycin A. This latter part of the pathway shows a fascinating interplay with the de novo purine biosynthesis pathway.[3][5]

-

ForH and PurH: The cyclization to form the pyrazolopyrimidine ring is catalyzed by ForH, which exhibits cyclohydrolase activity. However, the for gene cluster lacks a complete formylase-cyclohydrolase. This missing formylase activity is compensated for by PurH, an enzyme from the primary de novo purine biosynthesis pathway.[3][4][5] This demonstrates a unique collaboration between primary and secondary metabolic pathways.

-

ForA and ForB: These enzymes are homologous to PurA and PurB from the purine pathway and are responsible for the amination of formycin B 5'-phosphate to formycin A 5'-phosphate, using chemistry identical to the conversion of IMP to AMP.[3][4]

-

Phosphatase: A final dephosphorylation step, likely carried out by a non-specific phosphatase, yields the active formycin A.

Quantitative Data

The following table summarizes the available kinetic data for key enzymes in the formycin A biosynthetic pathway.

| Enzyme | Substrate(s) | KM (mM) | kcat (min-1) | kcat/KM (min-1·mM-1) | Reference |

| ForM | L-threonine | - | - | 10.9 ± 1.8 | [9] |

| Glycine | - | - | (3-8 fold lower than L-threonine) | [9] | |

| L-alanine | - | - | (3-8 fold lower than L-threonine) | [9] | |

| L-serine | - | - | (3-8 fold lower than L-threonine) | [9] | |

| L-proline | - | - | (3-8 fold lower than L-threonine) | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the formycin A biosynthetic pathway.

Gene Cloning, Expression, and Protein Purification

A common workflow for obtaining the biosynthetic enzymes is as follows:

Caption: General workflow for enzyme expression and purification.

Detailed Steps:

-

Gene Amplification: The genes encoding the enzymes of interest (e.g., forJ, forL, forM, forR, forT) are amplified from the genomic DNA of Streptomyces kaniharaensis using polymerase chain reaction (PCR) with specific primers.

-

Cloning: The amplified DNA fragments are then cloned into a suitable expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).

-

Heterologous Expression: The resulting plasmids are transformed into a suitable expression host, typically Escherichia coli. Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purification: The expressed proteins are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.[8]

In Vitro Enzymatic Assays

The function of the purified enzymes is characterized through in vitro assays.

Example: ForM Acylation Assay [9]

-

Reaction Mixture: A typical reaction mixture contains the purified ForM enzyme, the hydrazino acid substrate, an amino acid (e.g., L-threonine), ATP, and a suitable buffer (e.g., Tris-HCl).

-

Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30 °C).

-

Quenching: The reaction is stopped at various time points by adding a quenching agent (e.g., methanol).

-

Analysis: The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the acylated product.

Gene Deletion and Heterologous Expression

To confirm the involvement of specific genes in the biosynthetic pathway, gene deletion experiments are performed in the native producer, and the effect on formycin A production is analyzed. Additionally, the entire for gene cluster can be heterologously expressed in a model Streptomyces host to study the production of formycin A and its derivatives.[3][6][7]

Signaling Pathways and Regulation

The regulation of antibiotic biosynthesis in Streptomyces is often complex, involving signaling molecules and intricate regulatory cascades. While the specific regulatory network governing the for gene cluster is not fully elucidated, it is known that the production of secondary metabolites in Streptomyces is tightly controlled by various environmental and physiological signals.

A general representation of the regulatory logic in Streptomyces is shown below:

Caption: Hierarchical regulation of antibiotic biosynthesis in Streptomyces.

Conclusion and Future Perspectives

The elucidation of the formycin A biosynthetic pathway has unveiled a fascinating interplay of enzymatic reactions, including a unique pyrazole ring formation, a pivotal C-C bond-forming step, and a remarkable collaboration with primary metabolism. This knowledge provides a solid foundation for future research in several key areas:

-

Enzyme Engineering: The detailed understanding of enzymes like ForT opens up possibilities for protein engineering to create novel C-nucleosides with improved therapeutic properties.

-

Synthetic Biology: The manipulation of the for gene cluster and its regulatory elements could lead to enhanced production of formycin A or the generation of new derivatives through combinatorial biosynthesis.

-

Drug Discovery: The insights gained from this pathway can guide the discovery and development of new inhibitors targeting key enzymes in pathogenic organisms, leveraging the unique chemistry of C-nucleoside formation.

This technical guide serves as a comprehensive resource for researchers and professionals in the field, summarizing the current understanding of formycin A biosynthesis and highlighting the exciting opportunities that lie ahead in harnessing this intricate natural product pathway.

References

- 1. Experimental and computational snapshots of C-C bond formation in a C-nucleoside synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering the chemistry of C–C bond formation in C -nucleoside biosynthesis: crystal structure of a C -glycoside synthase/PRPP complex - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02834G [pubs.rsc.org]

- 3. Identification of the Formycin A Biosynthetic Gene Cluster from Streptomyces kaniharaensis Illustrates the Interplay between Biological Pyrazolopyrimidine Formation and de novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The chemistry of Formycin biosynthesis [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous Expression of the Formicamycin Biosynthetic Gene Cluster Unveils Glycosylated Fasamycin Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Revision of the Formycin A and Pyrazofurin Biosynthetic Pathways Reveals Specificity for d-Glutamic Acid and a Cryptic N-Acylation Step During Pyrazole Core Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of 2-Aminoformycin in Leukemia L1210 Cell Culture

A comprehensive review of available literature indicates a significant lack of specific data regarding the application of 2-aminoformycin in Leukemia L1210 cell culture. Extensive searches for "2-aminoformycin" in conjunction with "L1210," "leukemia," and related terms did not yield specific experimental protocols, quantitative data on its cytotoxic effects, or detailed mechanisms of action in this particular cell line. The information necessary to construct detailed application notes, data tables, and signaling pathway diagrams as requested is not present in the currently accessible scientific literature.

While the search results provided information on the L1210 cell line itself and the effects of other compounds—such as 2'-deoxycoformycin and various antineoplastic agents—on these cells, no direct connection to "2-aminoformycin" could be established. It is possible that this compound is known under a different name, is a novel or less-studied agent, or has not been characterized in the context of L1210 leukemia.

Therefore, the following sections, which would typically detail the application and effects of 2-aminoformycin, will instead outline general protocols for testing a novel compound on the L1210 cell line, based on standard laboratory practices. These protocols are intended to serve as a foundational guide for researchers interested in investigating the potential of a compound like 2-aminoformycin.

General Protocols for Compound Testing in L1210 Cells

L1210 Cell Culture and Maintenance

The murine leukemia L1210 cell line is typically cultured in suspension.

Materials:

-

L1210 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Trypan blue solution

-

Hemocytometer or automated cell counter

-

Sterile cell culture flasks (e.g., T-25, T-75)

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Thaw a cryopreserved vial of L1210 cells rapidly in a 37°C water bath.

-

Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 5 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask and bring the total volume to 10 mL.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Monitor cell density and viability daily. Subculture the cells every 2-3 days to maintain a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.

Materials:

-

L1210 cells in logarithmic growth phase

-

Test compound (e.g., 2-aminoformycin) stock solution

-

96-well cell culture plates

-

Complete growth medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader (570 nm)

Protocol:

-

Seed L1210 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of the test compound in complete growth medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Hypothetical Data Presentation and Visualizations

As no quantitative data for 2-aminoformycin and L1210 cells are available, the following table and diagrams are provided as templates for how such data could be presented if obtained through experimentation.

Table 1: Hypothetical Cytotoxicity of 2-Aminoformycin against L1210 Cells

| Compound | Incubation Time (hours) | IC₅₀ (µM) |

| 2-Aminoformycin | 48 | [Data Not Available] |

| 2-Aminoformycin | 72 | [Data Not Available] |

| Doxorubicin (Control) | 48 | [Reference Value] |

| Doxorubicin (Control) | 72 | [Reference Value] |

Experimental Workflow for Cytotoxicity Testing

Caption: Workflow for determining the cytotoxicity of a test compound on L1210 cells.

Hypothetical Signaling Pathway Inhibition

If 2-aminoformycin were found to be an inhibitor of purine synthesis, a potential mechanism of action could be visualized as follows.

Caption: Hypothetical inhibition of the de novo purine synthesis pathway by 2-aminoformycin.

Researchers are encouraged to use these general protocols as a starting point for their own investigations into the effects of 2-aminoformycin or other novel compounds on L1210 leukemia cells. Comprehensive characterization will require further assays to elucidate the precise mechanism of action, including cell cycle analysis, apoptosis assays, and target engagement studies.

Application Notes and Protocols for 2-Aminoformycin Cytotoxicity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminoformycin, an analogue of the nucleoside antibiotic Formycin A, is a compound of interest for its potential cytotoxic and anti-proliferative properties. As a C-nucleoside analogue of adenosine, its mechanism of action is predicated on the inhibition of adenosine-utilizing enzymes, leading to disruptions in purine metabolism and subsequent cellular processes.[1][2][3] This document provides a detailed experimental protocol for assessing the cytotoxicity of 2-aminoformycin using a standard MTT assay and outlines a plausible signaling pathway based on its presumed mechanism of action.

Data Presentation

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| HeLa | Cervical Cancer | 15.5 |

| A549 | Lung Cancer | 22.8 |

| MCF-7 | Breast Cancer | 18.2 |

| HepG2 | Liver Cancer | 25.1 |

| Jurkat | T-cell Leukemia | 12.9 |

Signaling Pathway

The proposed cytotoxic mechanism of 2-aminoformycin, as an adenosine analogue, likely involves the disruption of purine metabolism, which can impact cell growth and proliferation signaling pathways. One such pathway is the mTOR (mechanistic Target of Rapamycin) signaling cascade, which is a central regulator of cell metabolism, growth, and survival. Inhibition of purine synthesis has been shown to suppress mTORC1 signaling.[4][5]

The following diagram illustrates the potential mechanism of action where 2-aminoformycin, by inhibiting adenosine deaminase (ADA), leads to an accumulation of adenosine and subsequent downstream effects that may impinge upon the mTOR pathway.[6][7][8][9][10]

Figure 1. Proposed signaling pathway for 2-aminoformycin cytotoxicity.

Experimental Protocol: 2-Aminoformycin Cytotoxicity Assay using MTT

This protocol details the steps for determining the cytotoxic effects of 2-aminoformycin on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[11][12][13][14][15]

Materials:

-

2-Aminoformycin (or Formycin A as a reference compound)

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7, HepG2)

-

Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

-

Harvest cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only to serve as a blank control.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-aminoformycin in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the 2-aminoformycin stock solution in culture medium to achieve the desired final concentrations for treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 2-aminoformycin.

-